6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is an organic compound that belongs to the class of benzotriazines Benzotriazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-cyano-N-phenylacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2,4-benzotriazin-3(2H)-one: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.
2-Phenyl-1,2,4-benzotriazin-3(2H)-one: Similar structure but without the amino group, leading to different chemical properties.
4-Methylphenyl-1,2,4-benzotriazin-3(2H)-one: Similar structure but without the amino group, affecting its biological activity.
Uniqueness
6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is unique due to the presence of both the amino group and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75953-50-3 |
---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one |
InChI |
InChI=1S/C14H12N4O/c1-9-2-5-11(6-3-9)18-14(19)16-13-8-10(15)4-7-12(13)17-18/h2-8H,15H2,1H3 |
InChI Key |
LKNAAUHCKZYPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.